2,2,3,4-Tetramethylpentane
Overview
Description
2,2,3,4-Tetramethylpentane is an organic compound with the molecular formula C₉H₂₀. It is a branched alkane and is one of the isomers of nonane. This compound is known for its unique structure, which includes four methyl groups attached to a pentane backbone. It is a colorless liquid at room temperature and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,2,3,4-Tetramethylpentane can be achieved through several synthetic routes. One common method involves the alkylation of isobutane with isobutylene in the presence of a strong acid catalyst such as sulfuric acid or hydrofluoric acid. The reaction conditions typically include elevated temperatures and pressures to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, this compound is produced through catalytic cracking and alkylation processes. The feedstock, usually a mixture of hydrocarbons, is subjected to high temperatures and pressures in the presence of a catalyst to produce the desired compound. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,2,3,4-Tetramethylpentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it to simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives such as 2,2,3,4-tetramethylpentyl chloride or bromide.
Scientific Research Applications
2,2,3,4-Tetramethylpentane has several scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving lipid membranes and hydrophobic interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a component in fuel formulations.
Mechanism of Action
The mechanism of action of 2,2,3,4-Tetramethylpentane involves its interaction with various molecular targets and pathways. Due to its hydrophobic nature, it can integrate into lipid membranes, affecting membrane fluidity and permeability. This property makes it useful in studies related to membrane dynamics and interactions.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpentane: Another isomer of nonane with three methyl groups attached to the pentane backbone.
2,3,4-Trimethylpentane: Similar structure but with different methyl group positioning.
Uniqueness
2,2,3,4-Tetramethylpentane is unique due to its four methyl groups, which provide distinct steric and electronic properties compared to other isomers. This uniqueness makes it valuable in specific chemical reactions and applications where these properties are advantageous.
Properties
IUPAC Name |
2,2,3,4-tetramethylpentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-7(2)8(3)9(4,5)6/h7-8H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFMYOCAEQDWDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870854 | |
Record name | pentane, 2,2,3,4-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2,2,3,4-Tetramethylpentane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030301 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
133.00 °C. @ 760.00 mm Hg | |
Record name | 2,2,3,4-Tetramethylpentane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030301 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1186-53-4 | |
Record name | 2,2,3,4-Tetramethylpentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentane, 2,2,3,4-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | pentane, 2,2,3,4-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,4-Tetramethylpentane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030301 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-121.0 °C | |
Record name | 2,2,3,4-Tetramethylpentane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030301 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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